molecular formula C26H52O2 B027244 Methyl pentacosanoate CAS No. 55373-89-2

Methyl pentacosanoate

Cat. No. B027244
CAS RN: 55373-89-2
M. Wt: 396.7 g/mol
InChI Key: WOPKHAQDUMDJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to methyl pentacosanoate involves intricate chemical processes. For instance, Hartmann et al. (1994) explored the synthesis of related cyclopropene and cyclopropane esters, which are significant due to their potential inhibition of mycolic acid biosynthesis, a crucial component in certain bacterial cell walls (Hartmann, S., Minnikin, D., Römming, H., Baird, M., Ratledge, C., & Wheeler, P., 1994).

Scientific Research Applications

  • Inhibitors of Mycolic Acid Biosynthesis

    A study by Hartmann et al. (1994) explored the potential of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate as inhibitors of mycolic acid biosynthesis in mycobacteria (Hartmann et al., 1994).

  • Saponin Research

    Lontsi et al. (1998) identified methyl kalaate, a new saponin from Musanga cecropioides, as a unique ursane-type saponin (Lontsi et al., 1998).

  • Physical Properties of Chemical Mixtures

    Research by Du and Wang (2019) examined the densities and viscosities of mixtures containing methyl decanoate, showing their varying properties and utilizing the Redlich-Kister equation for calculations (Du & Wang, 2019).

  • Biofuel Production

    Cann and Liao (2009) reported on the metabolic engineering of microbial strains to produce pentanol isomers, indicating advances in biofuel production efficiency (Cann & Liao, 2009).

  • Electrical Capacitor Applications

    A study by Ghule, Laad, and Tiwari (2021) highlighted the potential of Poly-4-methyl-1-pentene composites in energy storage for electrical capacitors due to their high energy density and other desirable properties (Ghule et al., 2021).

  • Toxicity of Methylated Arsenicals

    Research by Stýblo et al. (2000) suggested that trivalent methylated arsenicals, including pentavalent arsenicals, could significantly increase the toxicity of inorganic arsenic in human cells (Stýblo et al., 2000).

  • Leukemia Treatment

    Jin et al. (2017) found that bardoxolone-methyl and related triterpenoids inhibited leukemia cell growth, indicating potential as new treatment options for leukemia (Jin et al., 2017).

  • Mycology and Biotransformation

    A study by Martínez et al. (2015) revealed that Rhizomucor miehei CECT 2749 biotransformed methyl oleanolate and methyl maslinate into various metabolites, offering insights into their structures and applications (Martínez et al., 2015).

Future Directions

Methyl pentacosanoate has been used in metabolomics profiling to identify changes to lipids in Parkinson’s disease observed in sebum, a non-invasively available biofluid . This suggests potential future directions in the use of Methyl pentacosanoate in disease biomarker identification.

properties

IUPAC Name

methyl pentacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPKHAQDUMDJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203922
Record name Methyl pentacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pentacosanoate

CAS RN

55373-89-2
Record name Methyl pentacosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55373-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl pentacosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055373892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl pentacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl pentacosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
180
Citations
SB Kalidhar - Indian Journal of Pharmaceutical Sciences, 2006 - search.ebscohost.com
… dodecanoic anhydride, methyl pentacosanoate, kaemferol-3-O-α-D-glucoside and quercitin-3-O-α-D-glucoside. Dodecanoic anhydride and methyl pentacosanoate are being reported …
Number of citations: 45 search.ebscohost.com
JS Chickos, H Zhao, G Nichols - Thermochimica acta, 2004 - Elsevier
Vapor pressures and vaporization enthalpies for methyl heptadecanoate and methyl heneicosanoate to methyl octacosanoate exclusive of methyl tricosanoate are evaluated as a …
Number of citations: 84 www.sciencedirect.com
T Mamta, YN Shukla, RS Thakur - Fitoterapia, 1990 - cabdirect.org
… acid, methyl pentacosanoate, tetratriacontane, tritriacontane, methyl palmitate, tetracosyl tetracosanoate, palmitic acid and stearic acid. 3-Heptadecanone nd methyl pentacosanoate are …
Number of citations: 0 www.cabdirect.org
AB Joshi, RR Desai, MP Bhobe - Der Pharma Chemica, 2013 - hero.epa.gov
The chemical investigation of the stem bark of B. purpurea belonging to the family Leguminosae led to the isolation of nine phytoconstituents namely, Myristic acid, Octadecanoic acid, 9, …
Number of citations: 2 hero.epa.gov
S NAHEED, N KHAN - Journal of The Chemical Society of Pakistan, 2011 - jcsp.org.pk
… The structure of the compound was established to be ethyl 23-methyl-pentacosanoate on the basis of i .r., nmr and mass spectral data. …
Number of citations: 0 jcsp.org.pk
A Hayee-Memon, M Shameel, K Usmanghani… - 1992 - aquadocs.org
Hypnea musciformis (Wulf.) Lamour., H. pannosa J. Ag. and H. valentiae (Turn.) Mont., collected from the northern Arabian Sea coast of Pakistan, have been investigated for their fatty …
Number of citations: 5 aquadocs.org
F Aycı, M Aydınlı, ÖA Bozdemir… - Flavour and fragrance …, 2005 - Wiley Online Library
The chemical composition and physical properties of the rose absolute produced from rose concretes and the extract, supplied by three different companies, were determined by GC …
Number of citations: 92 onlinelibrary.wiley.com
JA Noël, S Kahwaji, MA White - Canadian Journal of Chemistry, 2018 - cdnsciencepub.com
… the longest uninterrupted alkyl chain (methyl pentacosanoate, methyl heneicosanoate, methyl … with the longest single alkyl chain, methyl pentacosanoate, also has the highest Δ fus H. …
Number of citations: 15 cdnsciencepub.com
SK Khanzada, W Shaikh, S Sofia, TG Kazi… - Pak. J. Bot, 2008 - pakbs.org
Thirty two fatty acids, two other compounds 9ß, 19-Cyclo-4 ß4, 4, 14, ҳ-trimethyl-5ά-cholestan-3ß-ol, 24R-Ethyl cholest-5-en, 3β-ol and 12 essential elements viz., Arsenic, Calcium, …
Number of citations: 89 www.pakbs.org
M GAGANDEEP, SB KALIDHAR - Indian Journal of Pharmaceutical Sciences, 2006
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.